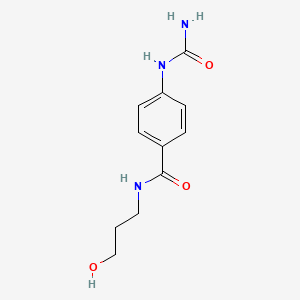
n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is a heterocyclic compound that features a triazole ring attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.
Attachment to Benzamide: The triazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-chlorobenzoyl chloride with the triazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide undergoes several types of chemical reactions:
Oxidation: The triazole ring can be oxidized to form various oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- N-((1H-1,2,4-Triazol-3-yl)methyl)-4-bromo-2-chlorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-fluorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-chloro-2-bromobenzamide
Uniqueness
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and novel materials .
Propiedades
Fórmula molecular |
C10H8BrClN4O |
|---|---|
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8BrClN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
Clave InChI |
OOHCEMZMNGWHTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C(=O)NCC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)




![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)




